(S)-2-(1-Benzylpiperidin-3-yl)ethanamine CAS number
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine CAS number
An In-depth Technical Guide to (S)-2-(1-Benzylpiperidin-3-yl)ethanamine
From the desk of a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the chiral molecule (S)-2-(1-Benzylpiperidin-3-yl)ethanamine. While a specific CAS Number for this stereoisomer is not prominently listed in publicly accessible databases as of the latest revision of this guide, its structural class—the 1-benzylpiperidines—is a cornerstone of modern medicinal chemistry. The 1-benzylpiperidine scaffold is recognized as a "privileged structure," meaning it is a versatile framework capable of interacting with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2]
This guide synthesizes information from closely related analogs to provide a robust predictive framework for the synthesis, analysis, biological activity, and safe handling of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine. The principles and methodologies discussed herein are grounded in established research on this important class of compounds.
The core structure features a piperidine ring N-substituted with a benzyl group and functionalized at the 3-position with an ethanamine side chain. The stereochemistry at the C-3 position is specified as (S), which is a critical determinant of its interaction with chiral biological targets like enzymes and receptors.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₂₂N₂ | Based on structural analysis. |
| Molecular Weight | 218.34 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Pale yellow to colorless liquid or low-melting solid | Inferred from similar benzylpiperidine derivatives.[4][5][6] |
| Chirality | Contains one stereocenter at the C-3 position of the piperidine ring. | Defined by the (S) designation. |
| Key Structural Features | - Basic piperidine nitrogen- Lipophilic benzyl group- Primary amine on the ethyl side chain | These features govern the compound's solubility, receptor binding, and metabolic profile. |
Synthesis and Stereochemical Control
The synthesis of an enantiomerically pure compound such as (S)-2-(1-Benzylpiperidin-3-yl)ethanamine requires a strategy that establishes and maintains the desired stereochemistry. A plausible and efficient synthetic route would commence from a commercially available chiral starting material to avoid costly and often low-yielding chiral resolution steps later in the sequence.
A representative synthetic approach is outlined below. The causality behind this choice is rooted in efficiency and control. Starting with a pre-defined chiral building block like (S)-3-hydroxypiperidine ensures the final product's stereointegrity. Subsequent steps are standard, high-yielding transformations in medicinal chemistry.
Proposed Synthetic Pathway
Experimental Protocol: General N-Benzylation (Step 1)
This protocol is representative for the N-alkylation of a secondary amine, a key step in many benzylpiperidine syntheses.[7]
-
Reaction Setup: To a solution of the starting piperidine derivative (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (K₂CO₃, 2-3 eq.).
-
Reagent Addition: Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the N-benzylated product.
Analytical Characterization and Quality Control
A multi-faceted analytical approach is mandatory to ensure the identity, purity, and enantiomeric excess of the final compound. The self-validating system described here ensures that each critical quality attribute is independently verified.
Analytical Workflow
Protocol: Chiral Purity Determination by HPLC
Ensuring enantiomeric purity is the most critical analytical challenge for a chiral molecule. A validated chiral HPLC method is the industry standard.[9][10][11]
-
Rationale: Direct separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are highly versatile and often provide excellent resolution for amine-containing compounds.[10] For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enhance UV detection.[9][12]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[10]
-
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) | Proven broad applicability for chiral separations.[10] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) | Normal phase conditions are typical for polysaccharide CSPs. Diethylamine is added to reduce peak tailing of basic amines. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | For method robustness and reproducibility. |
| Detection | UV at 220 nm or 254 nm | Wavelengths to detect the benzyl aromatic ring. |
| Injection Vol. | 10 µL | Standard volume. |
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness. The resolution between the (S) and (R) enantiomer peaks should be greater than 2.0.[9]
Predicted Biological Activity and Therapeutic Potential
Based on extensive research into the benzylpiperidine class, (S)-2-(1-Benzylpiperidin-3-yl)ethanamine is predicted to interact with key protein targets in the central nervous system. Its structural motifs—the protonatable piperidine nitrogen and the hydrophobic benzyl and ethylamino groups—are pharmacophoric elements that confer affinity for several important receptors and enzymes.[2]
-
Acetylcholinesterase (AChE) Inhibition: The benzylpiperidine core is a well-known component of AChE inhibitors like donepezil. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a primary strategy for the symptomatic treatment of Alzheimer's disease.[7][13]
-
Sigma (σ) Receptor Modulation: Many benzylpiperidine derivatives show high affinity for sigma receptors, particularly the σ₁ subtype.[1] These receptors are involved in neuroprotection and the modulation of pain signals, making them attractive targets for neuropathic pain and neurodegenerative disorders.[1]
-
Monoamine Transporter Interaction: Derivatives have also been designed to interact with monoamine transporters, such as the serotonin transporter (SERT).[7] Dual-target AChE and SERT inhibitors are being explored for treating both the cognitive and depressive symptoms associated with Alzheimer's disease.[7]
-
Opioid Receptor Activity: The piperidine ring is a classic scaffold for opioid receptor ligands. While requiring specific structural modifications, the potential for interaction with these receptors exists, suggesting possible applications in pain management.[1]
Safety and Handling
As a potent, biologically active amine compound, (S)-2-(1-Benzylpiperidin-3-yl)ethanamine requires careful handling. The safety profile is predicted based on data from piperidine and its N-benzyl derivatives.
General Handling Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[15][16]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Piperidine derivatives can be flammable.[17][18] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.[15][18]
-
Personal Hygiene: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14][16]
Summary of Hazard and Precautionary Statements
The following table consolidates typical GHS classifications for related benzylpiperidine and piperidine compounds.
| GHS Classification | Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [6][18] |
| H311 / H312 | Toxic / Harmful in contact with skin. | [18] | |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [6][18] | |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [6] | |
| H330 / H332 | Fatal / Harmful if inhaled. | [3][18] | |
| H335 | May cause respiratory irritation. | [6] | |
| Precautionary Statements | P260 / P261 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6][18] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][18] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [18] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Conclusion and Future Directions
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine represents a promising chiral building block for drug discovery. While specific data on this isomer is sparse, the well-documented pharmacology of the benzylpiperidine class strongly suggests its potential as a modulator of CNS targets. Future research should focus on a definitive synthesis to confirm its stereochemistry, followed by a comprehensive pharmacological screening against targets such as AChE, sigma receptors, and monoamine transporters to fully elucidate its therapeutic potential. The analytical and safety protocols outlined in this guide provide a robust framework for initiating such research endeavors.
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Click to expand
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